molecular formula C19H22Cl2N6O2 B2488895 7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione CAS No. 359908-69-3

7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione

Numéro de catalogue B2488895
Numéro CAS: 359908-69-3
Poids moléculaire: 437.33
Clé InChI: KAMHJXCOJJSPGJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound is part of a broader family of purine-2,6-dione derivatives, which have been extensively studied for their diverse biological activities. These compounds are known for their serotonin receptor affinity and have been explored for potential psychotropic activity. The structural modifications in these compounds, including the introduction of hydrophobic substituents and elongation of linker length, aim to enhance their pharmacological profile (Chłoń-Rzepa et al., 2013).

Synthesis Analysis

Synthetic strategies for such compounds involve the introduction of arylpiperazine derivatives to the purine-2,6-dione core, leveraging various chemical reactions to attach hydrophobic substituents and modify the linker length. These modifications are crucial for achieving desired biological activities (Żmudzki et al., 2015).

Molecular Structure Analysis

The molecular structure of these compounds, as confirmed by X-ray diffraction methods, reveals that alterations in the purine-2,6-dione core and the arylpiperazine fragment can significantly impact their affinity for serotonin receptors. The introduction of specific substituents can modify the molecular conformation, influencing the compound's interaction with receptor sites (Chłoń-Rzepa et al., 2014).

Chemical Reactions and Properties

The chemical reactivity and properties of these compounds are influenced by their structural features, such as the presence of the arylpiperazine moiety and modifications at the purine-2,6-dione core. These structural elements are key to the compounds' interaction with serotonin receptors, affecting their pharmacological activities (Zagórska et al., 2015).

Physical Properties Analysis

The physical properties, including solubility and stability, of these compounds are determined by their molecular structure. The introduction of specific substituents can enhance these properties, making the compounds more suitable for pharmacological studies (Gavrilova et al., 2012).

Chemical Properties Analysis

The chemical properties, such as reactivity towards receptors and enzymatic stability, are crucial for the pharmacological profile of these compounds. The balance between hydrophobic and hydrophilic elements within the molecule plays a significant role in its interaction with biological targets and its overall bioactivity (Jurczyk et al., 2004).

Applications De Recherche Scientifique

Serotonin Receptor Affinity and Psychotropic Activity

Research has delved into the chemical diversification of 7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione derivatives, highlighting their potential as ligands for serotonin (5-HT) receptors. These compounds have demonstrated significant affinity and selectivity towards 5-HT1A, 5-HT2A, and 5-HT7 receptors. Notably, some derivatives exhibit promising psychotropic properties, including antidepressant-like and anxiolytic-like activities. This opens pathways for designing new 5-HT ligands, suggesting the potential utility of these compounds in psychopharmacology (Chłoń-Rzepa et al., 2013) (Żmudzki et al., 2015).

Vasodilatory and Antiasthmatic Activity

Studies have synthesized specific derivatives of 7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione to assess their vasodilator activity. These compounds have shown significant activity, pointing towards their potential application in treating asthma and related conditions. The activity of these derivatives is particularly marked in compounds with di-chloro substitution, suggesting a specific structure-activity relationship that warrants further investigation for the development of anti-asthmatic drugs (Bhatia et al., 2016).

Analgesic and Anti-inflammatory Properties

Investigations into 7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione derivatives have revealed their potential as new classes of analgesic and anti-inflammatory agents. These compounds have been tested in various in vivo models and have demonstrated significant activities, even outperforming traditional reference drugs in some cases. This research suggests the potential of these derivatives in developing new treatments for pain and inflammation (Zygmunt et al., 2015).

Anti-Proliferative and Anticancer Activity

Recent research has focused on synthesizing novel derivatives of 7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione with an emphasis on their anti-proliferative effects against various cancer cell lines. These studies highlight the significant potential of these derivatives as anticancer agents, presenting strong activities comparable to standard drugs. Such findings underscore the therapeutic potential of these compounds in cancer treatment, necessitating further research to understand their mechanisms of action and develop effective cancer therapies (Sucharitha et al., 2021).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure .

Orientations Futures

The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

Propriétés

IUPAC Name

7-[(3,4-dichlorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N6O2/c1-23-6-8-26(9-7-23)18-22-16-15(17(28)25(3)19(29)24(16)2)27(18)11-12-4-5-13(20)14(21)10-12/h4-5,10H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMHJXCOJJSPGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(N2CC4=CC(=C(C=C4)Cl)Cl)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.